
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- is a complex organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenothiazine ring system substituted with a chlorine atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- typically involves multi-step organic reactions. One common method includes the chlorination of phenothiazine followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired substitution patterns on the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the chlorination and hydroxylation steps are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenothiazine ring.
科学的研究の応用
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive phenothiazines.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- involves its interaction with specific molecular targets. The phenothiazine ring system can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.
類似化合物との比較
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
40845-26-9 |
|---|---|
分子式 |
C15H12ClNO3S |
分子量 |
321.8 g/mol |
IUPAC名 |
3-(2-chloro-7-hydroxyphenothiazin-10-yl)propanoic acid |
InChI |
InChI=1S/C15H12ClNO3S/c16-9-1-4-13-12(7-9)17(6-5-15(19)20)11-3-2-10(18)8-14(11)21-13/h1-4,7-8,18H,5-6H2,(H,19,20) |
InChIキー |
WBNPMYJLGASBPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)SC3=C(N2CCC(=O)O)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
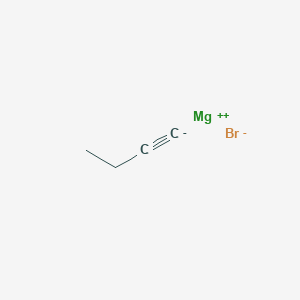
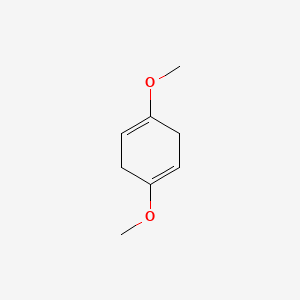
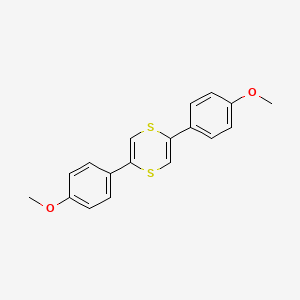
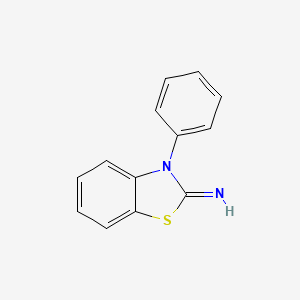
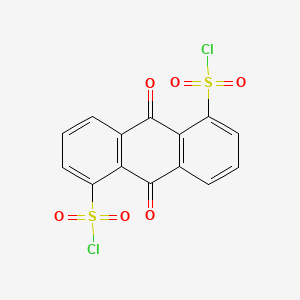
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
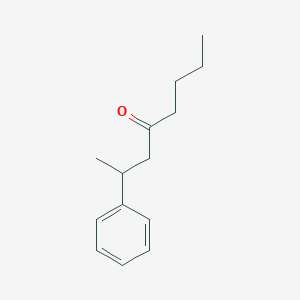

![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)
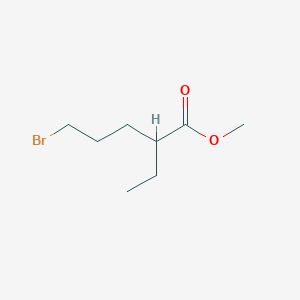

![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
